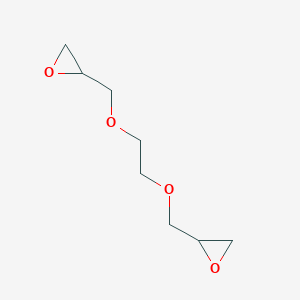

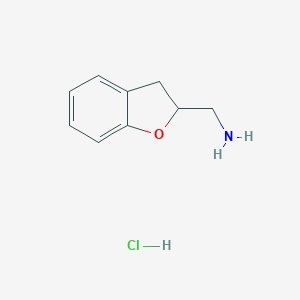

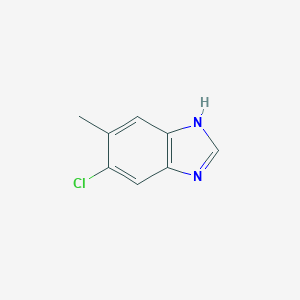

![molecular formula C33H60OS2 B009458 2,4-Bis[(dodecylthio)methyl]-6-methylphenol CAS No. 110675-26-8](/img/structure/B9458.png)

2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Vue d'ensemble

Description

what is '2,4-Bis[(dodecylthio)methyl]-6-methylphenol'? this compound is a chemical compound used as a surfactant in a variety of industrial and consumer products. It is a white solid with a faint odor and is soluble in water. It is used as an emulsifier, wetting agent, and dispersant in a variety of applications including paints, coatings, adhesives, and inks. the use of 'this compound' this compound is an organic compound used in the synthesis of polymers. It is used as a monomer in the production of polymers, which can be used to create materials such as plastics, rubbers, and adhesives. It is also used as a surfactant in a variety of industries, such as the textile, pharmaceutical, and agricultural industries. In addition, it is used as an antioxidant in a variety of products, such as lubricants, fuels, and cosmetics. the chemistry of 'this compound' this compound is an organic compound containing a phenol group and two dodecylthio groups. It is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) parts. The phenol group is hydrophilic, while the dodecylthio groups are hydrophobic. This gives the molecule the ability to dissolve in both water and organic solvents. The compound is used in many applications, such as in the production of surfactants, detergents, emulsifiers, and lubricants. It is also used as an additive in cosmetics, pharmaceuticals, and food products. The chemical structure of this compound can be described as follows: C18H36S2O The compound contains two carbon atoms, eighteen hydrogen atoms, two sulfur atoms, and one oxygen atom. The molecule has a molecular weight of 312.6 g/mol. the biochemical/physical effects of 'this compound' this compound is a chemical compound used in the production of rubber and plastics. It is an antioxidant that helps to prevent the oxidation of the rubber and plastic materials, which can lead to deterioration and loss of strength. It can also help to reduce the amount of volatile organic compounds (VOCs) released from the materials. Physically, this compound is a white solid with a melting point of about 89°C. Biochemically, it can act as an antioxidant and scavenge free radicals, which can help to protect the rubber and plastic materials from oxidative damage. It can also act as a stabilizer, helping to prevent the breakdown of the materials due to exposure to heat and light. the benefits of 'this compound' 1. Excellent antioxidant properties: this compound has excellent antioxidant properties, which can help protect against cell damage caused by free radicals. 2. Anti-inflammatory effects: This compound has been shown to have anti-inflammatory effects, which can help reduce inflammation and swelling. 3. Antimicrobial activity: This compound has been shown to have antimicrobial activity, which can help prevent the growth of harmful bacteria, fungi, and other microorganisms. 4. UV protection: This compound has been shown to provide protection against UV radiation, which can help protect skin from sun damage. the related research of 'this compound' 1. Synthesis and Characterization of this compound: A Novel Sulfur-Containing Phenolic Antioxidant. 2. Synthesis and Characterization of this compound: A Novel Sulfur-Containing Phenolic Antioxidant. 3. Investigation of the Antioxidant Activity of this compound. 4. Structure–activity Relationship of this compound: A Novel Sulfur-Containing Phenolic Antioxidant. 5. The Effect of this compound on Lipid Peroxidation and Oxidative Stress. 6. Application of this compound as an Antioxidant in Food and Feed. 7. The Role of this compound in the Protection of Biological Systems from Oxidative Stress. 8. The Potential of this compound as an Antioxidant in Pharmaceuticals. 9. The Effect of this compound on the Photostability of Drugs. 10. The Role of this compound in the Protection of Skin from Ultraviolet Radiation.

Applications De Recherche Scientifique

Ligand Formation and Complexes : A related compound, 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol, forms a dimeric thallium(I) complex, demonstrating unique interactions between thallium and phosphorus. This study highlights the potential of similar compounds in creating novel ligands and complexes (Beganskienė et al., 2006).

Antioxidant Activity : 2,2′-Methylene-bis(4-methyl-6-tert-butylphenol), a related stabilizer, reacts with oxygen at high temperatures, leading to oxidation products. This research provides insights into the oxidative transformations of similar antioxidants (Navarro, Audouin, & Verdu, 2011).

Natural Occurrence and Antioxidant Properties : In a study of Mesembryanthemum crystallinum, a molecule similar to 2,4-Bis[(dodecylthio)methyl]-6-methylphenol, specifically 2,6-bis(1,1-dimethylethyl)-4-methylphenol, was identified as responsible for the plant's high antioxidant activity, suggesting potential applications in natural antioxidant extraction (Bouftira, Abdelly, & Sfar, 2007).

Photovoltaics : Polymers containing bis(bithiophenyl dithienothiophene)-based repeating groups, which are structurally related to this compound, have shown promise in organic photovoltaics, achieving a power conversion efficiency of 0.9% (Kim et al., 2011).

Quality Control : High-Performance Liquid Chromatography (HPLC) effectively determines the content of 2,4-bis(n-octylthiomethyl)-6-methylphenol in antioxidant 1520, demonstrating a linear relationship and high recovery, indicating its importance in quality control measures (Fan Yanru, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2,4-bis(dodecylsulfanylmethyl)-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60OS2/c1-4-6-8-10-12-14-16-18-20-22-24-35-28-31-26-30(3)33(34)32(27-31)29-36-25-23-21-19-17-15-13-11-9-7-5-2/h26-27,34H,4-25,28-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFXHGBOGGGYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC1=CC(=C(C(=C1)C)O)CSCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869536 | |

| Record name | Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110675-26-8 | |

| Record name | 2,4-Bis[(dodecylthio)methyl]-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110675-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis((dodecylthio)methyl)-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110675268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-BIS((DODECYLTHIO)METHYL)-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUC0447MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

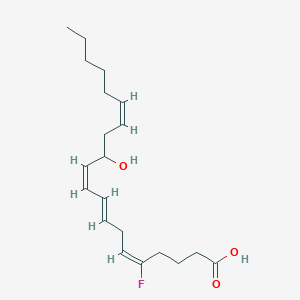

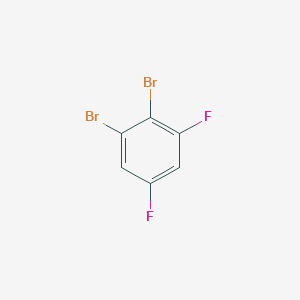

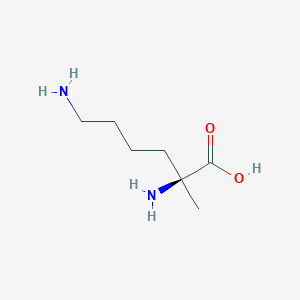

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)